molecular formula C8H6N2O2 B1512628 5-Cyano-2-methylisonicotinic acid CAS No. 859970-50-6

5-Cyano-2-methylisonicotinic acid

Cat. No. B1512628
CAS RN: 859970-50-6
M. Wt: 162.15 g/mol
InChI Key: TZCBETLTVBFXIT-UHFFFAOYSA-N
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Description

5-Cyano-2-methylisonicotinic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of isonicotinic acid and has a cyano group attached to its carbon 5 position. The compound has shown promising results in scientific research, especially in the fields of medicinal chemistry, material science, and catalysis.

Scientific Research Applications

Synthesis and Analytical Applications

  • Synthesis of Genotoxic Impurities : 5-Cyano-2-methylisonicotinic acid derivatives have been synthesized and characterized for analytical purposes. A study by Katta et al. (2017) focused on synthesizing a genotoxic impurity related to 5-Cyano-2-methylisonicotinic acid and developing a UPLC method for its quantification in pharmaceutical compounds (Katta et al., 2017).

Organic Synthesis and Chemical Engineering

  • Development of Unsymmetrically Substituted Derivatives : Research by Goba et al. (2013) led to the synthesis of novel 1,4-dihydroisonicotinic acid derivatives with cyano and acetyl groups, demonstrating the versatility of 5-Cyano-2-methylisonicotinic acid in organic synthesis (Goba et al., 2013).

Biomedical Research

  • Role in Tissue Injury and Stress Response : Sporn et al. (2011) explored synthetic triterpenoids derived from oleanolic acid, involving 5-Cyano-2-methylisonicotinic acid derivatives, as potent agents in preventing tissue injury caused by inflammatory and oxidative stress (Sporn et al., 2011).

Solar Cell Applications

  • Organic Sensitizers in Solar Cells : Kim et al. (2006) conducted a study where derivatives of 5-Cyano-2-methylisonicotinic acid were used in organic sensitizers for solar cell applications, showcasing its potential in renewable energy technologies (Kim et al., 2006).

Pharmaceutical Research

  • Enzymatic Production for Drug Intermediates : Research by Zheng et al. (2012) involved the enzymatic production of a compound including a 5-Cyano-2-methylisonicotinic acid derivative, highlighting its role in pharmaceutical manufacturing (Zheng et al., 2012).

Conformational and Structural Analysis

  • Spectroscopic and Structural Analysis : Goba et al. (2014) investigated the structural and conformational properties of 1,4-dihydroisonicotinic acid derivatives, emphasizing the importance of 5-Cyano-2-methylisonicotinic acid in analytical chemistry (Goba et al., 2014).

DNA Methylation Studies

  • Epigenetic Modifications in DNA : Tahiliani et al. (2009) and Kriaucionis and Heintz (2009) explored the role of TET proteins in converting 5-methylcytosine to 5-hydroxymethylcytosine in DNA, where 5-Cyano-2-methylisonicotinic acid derivatives may have relevance (Tahiliani et al., 2009); (Kriaucionis & Heintz, 2009).

Future Directions

The future directions for research on 5-Cyano-2-methylisonicotinic acid would depend on its potential applications. For example, if it has potential uses in medicine or materials science, future research could focus on optimizing its synthesis, improving its properties, or exploring new applications .

properties

IUPAC Name

5-cyano-2-methylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-5-2-7(8(11)12)6(3-9)4-10-5/h2,4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCBETLTVBFXIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855991
Record name 5-Cyano-2-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyano-2-methylisonicotinic acid

CAS RN

859970-50-6
Record name 5-Cyano-2-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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